REACTION_CXSMILES
|
O[C:2]1[CH:3]=[C:4]([C:8]2[CH:9](C)[NH:10][CH2:11][CH:12]=2)[CH:5]=[CH:6][CH:7]=1.Cl.CC([OH:18])C>>[OH:18][C:7]1[CH:6]=[CH:5][C:4]([C:8]2[CH2:9][NH:10][CH2:11][CH:12]=2)=[CH:3][CH:2]=1 |f:0.1|
|
Name
|
(±)-3-(3-hydroxyphenyl)-2-methyl-3-pyrroline·HCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)C=1C(NCC1)C.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C=1CNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |